molecular formula C23H20N2O7 B12600227 Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- CAS No. 647842-76-0

Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)-

Cat. No.: B12600227
CAS No.: 647842-76-0
M. Wt: 436.4 g/mol
InChI Key: WXHDEEDJUSSORC-UHFFFAOYSA-N
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Description

Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- is a complex organic compound characterized by its unique structure, which includes benzene rings substituted with nitrophenoxy and propenyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- typically involves multi-step organic reactions. One common method includes the nitration of phenol derivatives followed by etherification and alkylation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and etherification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Typically used to reduce nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzene derivatives, while reduction can produce amine-substituted benzene compounds.

Scientific Research Applications

Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action for Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- involves its interaction with molecular targets such as enzymes or receptors. The nitrophenoxy groups can participate in hydrogen bonding and electrostatic interactions, while the propenyloxy group may facilitate binding to hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 2-methyl-1,4-bis(4-nitrophenoxy): Similar structure but with a methyl group instead of a propenyloxy group.

    Benzene, 1,3-bis(4-nitrophenoxy): Lacks the propenyloxy group and has different substitution patterns on the benzene ring.

Uniqueness

Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- is unique due to the presence of both nitrophenoxy and propenyloxy groups, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

647842-76-0

Molecular Formula

C23H20N2O7

Molecular Weight

436.4 g/mol

IUPAC Name

2,4-bis[(4-nitrophenoxy)methyl]-1-prop-2-enoxybenzene

InChI

InChI=1S/C23H20N2O7/c1-2-13-30-23-12-3-17(15-31-21-8-4-19(5-9-21)24(26)27)14-18(23)16-32-22-10-6-20(7-11-22)25(28)29/h2-12,14H,1,13,15-16H2

InChI Key

WXHDEEDJUSSORC-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1)COC2=CC=C(C=C2)[N+](=O)[O-])COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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